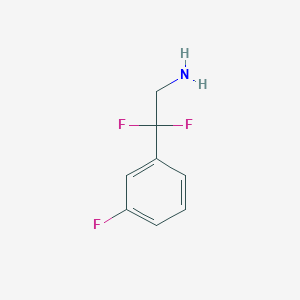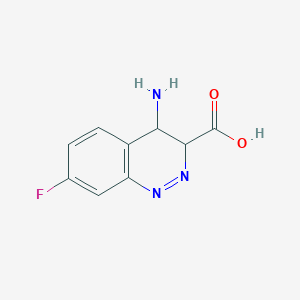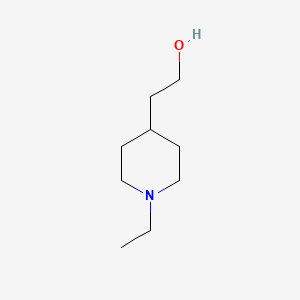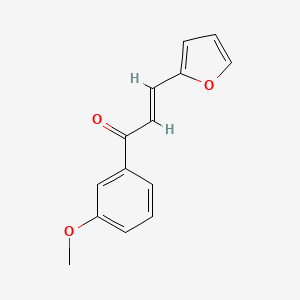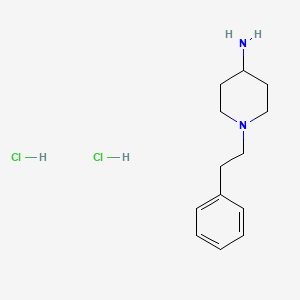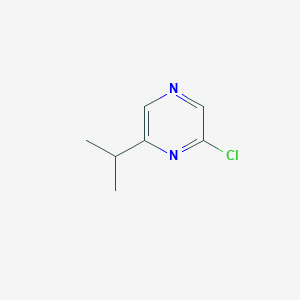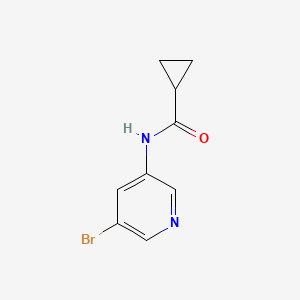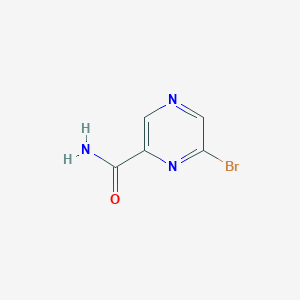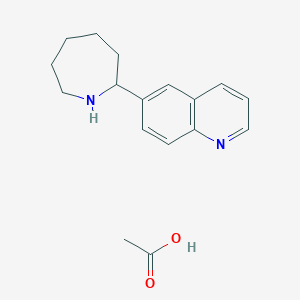
6-Azepan-2-yl-quinoline monoacetate
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for 6-Azepan-2-yl-quinoline is 1S/C15H18N2/c1-2-6-14(16-9-3-1)13-7-8-15-12(11-13)5-4-10-17-15/h4-5,7-8,10-11,14,16H,1-3,6,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reaction Pathways
6-Azepan-2-yl-quinoline monoacetate, as part of the broader family of quinoline derivatives, is involved in various chemical synthesis pathways and reaction mechanisms. Notable research includes studies on reaction mechanisms involving quinolines, such as the formation of azepines from quinolines through reactions with dimethyl acetylenedicarboxylate, indicating possible pathways for synthesizing complex quinoline derivatives (Acheson & Flowerday, 1975). Another study explored photolytic ring-expansions of azidoquinolines, yielding unexpected azepine ring-opening reactions (Hayes et al., 1990).
Anticancer Activity and Mechanisms
Quinoline compounds, including derivatives of 6-Azepan-2-yl-quinoline monoacetate, have been extensively studied for their anticancer activities. They function as 'parental' compounds for synthesizing molecules with medical benefits. Specific anticancer activities of quinoline derivatives include inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms (Solomon & Lee, 2011).
Pharmacological Properties and Biological Activities
The synthesis of novel quinoline derivatives with potential pharmacological properties is a key area of research. For instance, studies on the synthesis of quinolines and pyrido[3,2-c]azepines containing amino acid units reveal their potential in creating compounds with unique biological activities (Anžič et al., 1994). Additionally, quinoline derivatives have been synthesized and evaluated for antimicrobial activity, demonstrating their potential in addressing bacterial infections (Holla et al., 2005).
Anti-Inflammatory and Analgesic Activities
Quinoline derivatives have shown significant anti-inflammatory and analgesic activities in various studies. For example, the synthesis and pharmacological assessment of quinoline derivatives bearing azetidinones scaffolds indicate potent analgesic and anti-inflammatory activities, suggesting their potential use in developing new therapeutic agents (Gupta & Mishra, 2016).
Enzyme Inhibition and Molecular Interactions
Research on quinoline derivatives also extends to their role in inhibiting specific enzymes. For instance, azepane derivatives have been evaluated for protein kinase B (PKB) inhibition, providing insights into the development of targeted drug therapies (Breitenlechner et al., 2004).
Wirkmechanismus
Target of Action
The primary target of 6-Azepan-2-yl-quinoline monoacetate is the Influenza A M2 ion channel . This ion channel plays a crucial role in the life cycle of the influenza virus, making it an attractive target for antiviral drugs .
Mode of Action
6-Azepan-2-yl-quinoline monoacetate interacts with the M2 ion channel, inhibiting its function . It has been found to inhibit amantadine-sensitive M2 currents with 3- to 6-fold greater potency than amantadine or HMA . This compound competes with amantadine for M2 inhibition, suggesting that it binds at sites that overlap with amantadine binding .
Biochemical Pathways
The inhibition of the M2 ion channel disrupts the normal functioning of the influenza virus. The M2 ion channel plays a key role in the viral life cycle, including virus uncoating and the release of viral RNA into the host cell . By inhibiting this channel, 6-Azepan-2-yl-quinoline monoacetate can effectively halt the replication of the virus .
Result of Action
The result of the action of 6-Azepan-2-yl-quinoline monoacetate is the inhibition of the replication of the influenza virus. By targeting and inhibiting the M2 ion channel, this compound can effectively halt the life cycle of the virus, preventing it from spreading and causing further infection .
Eigenschaften
IUPAC Name |
acetic acid;6-(azepan-2-yl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.C2H4O2/c1-2-6-14(16-9-3-1)13-7-8-15-12(11-13)5-4-10-17-15;1-2(3)4/h4-5,7-8,10-11,14,16H,1-3,6,9H2;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPGCRCIJVXHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCC(NCC1)C2=CC3=C(C=C2)N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azepan-2-yl-quinoline monoacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



